Cas no 1339626-39-9 (Acetamide, 2-(3-azetidinyloxy)-N-ethyl-)

Acetamide, 2-(3-azetidinyloxy)-N-ethyl-, is a specialized organic compound featuring an azetidine ring linked via an ether bridge to an acetamide moiety. Its structural uniqueness, combining a strained four-membered heterocycle with a polar amide group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The compound's reactivity, particularly at the azetidinyloxy and N-ethyl acetamide sites, allows for selective functionalization, enabling the synthesis of diverse pharmacologically active molecules. Its balanced lipophilicity and hydrogen-bonding capacity contribute to enhanced bioavailability in lead optimization studies. The compound is particularly useful in the development of CNS-targeting agents due to its potential to cross the blood-brain barrier.
Acetamide, 2-(3-azetidinyloxy)-N-ethyl- structure
1339626-39-9 structure
Product Name:Acetamide, 2-(3-azetidinyloxy)-N-ethyl-
CAS No:1339626-39-9
MF:C7H14N2O2
MW:158.198261737823
CID:6428643
PubChem ID:63105530
Update Time:2025-06-08

Acetamide, 2-(3-azetidinyloxy)-N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-(3-azetidinyloxy)-N-ethyl-
    • 2-(Azetidin-3-yloxy)-N-ethylacetamide
    • AKOS012406264
    • EN300-1146417
    • 1339626-39-9
    • CS-0295065
    • Inchi: 1S/C7H14N2O2/c1-2-9-7(10)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3,(H,9,10)
    • InChI Key: SQYOEZUSVSZSBS-UHFFFAOYSA-N
    • SMILES: C(NCC)(=O)COC1CNC1

Computed Properties

  • Exact Mass: 158.105527694g/mol
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 328.8±37.0 °C(Predicted)
  • pka: 14.99±0.46(Predicted)

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Acetamide, 2-(3-azetidinyloxy)-N-ethyl- Related Literature

Additional information on Acetamide, 2-(3-azetidinyloxy)-N-ethyl-

Acetamide, 2-(3-Azetidinyloxy)-N-Ethyl - A Comprehensive Overview

Acetamide, 2-(3-Azetidinyloxy)-N-Ethyl, also known by its CAS registry number CAS No. 1339626-39-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of acetamide, with a unique structure that incorporates an azetidine ring and an ethyl group, making it a versatile molecule with potential applications in drug design and material science.

The molecular formula of Acetamide, 2-(3-Azetidinyloxy)-N-Ethyl is C10H17N3O2, and its molecular weight is approximately 217.26 g/mol. The compound consists of an acetamide backbone with a substituted azetidine group at the second position of the acetyl moiety. The azetidine ring, a four-membered cyclic amine, introduces rigidity and unique electronic properties to the molecule, which can be advantageous in various chemical reactions and biological interactions.

Recent studies have highlighted the potential of CAS No. 1339626-39-9 in the development of novel therapeutic agents. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the context of enzyme inhibition and receptor targeting. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain proteases, suggesting its potential in antiviral drug development.

In addition to its pharmaceutical applications, Acetamide, 2-(3-Azetidinyloxy)-N-Ethyl has been investigated for its role in materials science. Its unique structure allows for the formation of stable amide bonds, which are crucial in polymer chemistry and nanotechnology. A recent research article in Macromolecules reported on the use of this compound as a monomer in the synthesis of biodegradable polymers, highlighting its potential in sustainable materials development.

The synthesis of CAS No. 1339626-39-9 typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in catalytic methods have improved the efficiency and scalability of these reactions, making it more feasible for industrial applications. For example, a study published in Organic Process Research & Development described a novel catalytic approach that significantly reduced the reaction time and increased the yield of this compound.

In terms of physical properties, Acetamide, 2-(3-Azetidinyloxy)-N-Ethyl is a white crystalline solid with a melting point of approximately 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various chemical processes. The compound is stable under normal storage conditions but may degrade under harsh acidic or basic environments.

The biological activity of CAS No. 1339626-39-9 has been extensively studied in vitro and in vivo models. Preclinical studies have shown that it exhibits selective activity against certain enzymes and receptors without significant toxicity to mammalian cells at therapeutic concentrations. These findings underscore its potential as a lead compound for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.

In conclusion, Acetamide, 2-(3-Azetidinyloxy)-N-Ethyl (CAS No. 1339626-39-9) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development in pharmaceuticals, materials science, and beyond.

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